molecular formula C19H21N5O B2680963 5-amino-1-benzyl-N-(4-isopropylphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 899750-02-8

5-amino-1-benzyl-N-(4-isopropylphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2680963
CAS No.: 899750-02-8
M. Wt: 335.411
InChI Key: SXKWSCCFZHLUAV-UHFFFAOYSA-N
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Description

5-amino-1-benzyl-N-(4-isopropylphenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-benzyl-N-(4-isopropylphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a click chemistry reaction, such as the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne.

    Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution or reduction of a nitro group.

    Benzylation and Isopropylation: The benzyl and isopropyl groups can be introduced through alkylation reactions using appropriate alkyl halides.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the benzyl group.

    Reduction: Reduction reactions could target the triazole ring or the carboxamide group.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a nitroso or nitro derivative, while reduction could produce an amine or alcohol.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the construction of more complex molecules.

Biology

In biological research, triazole derivatives are often investigated for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds.

Medicine

Pharmaceutical applications might include the development of new drugs targeting specific biological pathways or diseases.

Industry

In industry, triazole compounds are used in the production of polymers, agrochemicals, and corrosion inhibitors.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and inhibiting its activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole: A simple triazole ring without additional substituents.

    5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxamide: Lacks the isopropyl group.

    N-(4-isopropylphenyl)-1H-1,2,3-triazole-4-carboxamide: Lacks the amino and benzyl groups.

Uniqueness

The uniqueness of 5-amino-1-benzyl-N-(4-isopropylphenyl)-1H-1,2,3-triazole-4-carboxamide lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to other triazole derivatives.

Properties

IUPAC Name

5-amino-1-benzyl-N-(4-propan-2-ylphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O/c1-13(2)15-8-10-16(11-9-15)21-19(25)17-18(20)24(23-22-17)12-14-6-4-3-5-7-14/h3-11,13H,12,20H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXKWSCCFZHLUAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)CC3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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